molecular formula C8H11IO2 B15263237 7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one

7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one

Cat. No.: B15263237
M. Wt: 266.08 g/mol
InChI Key: VWTKDIGVQWEWTF-UHFFFAOYSA-N
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Description

7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one is a chemical compound characterized by its unique spirocyclic structure. This compound features an iodomethyl group attached to a six-membered oxaspiro ring, which is fused to a four-membered cyclobutane ring. The presence of iodine in the molecule makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the iodomethyl group. One common method involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions to form the spirocyclic structure. The iodomethyl group can then be introduced via halogenation reactions using reagents like iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The spirocyclic structure may also contribute to the compound’s stability and reactivity, allowing it to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one is unique due to its specific combination of an iodomethyl group and an oxaspiro ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H11IO2

Molecular Weight

266.08 g/mol

IUPAC Name

7-(iodomethyl)-6-oxaspiro[3.4]octan-2-one

InChI

InChI=1S/C8H11IO2/c9-4-7-3-8(5-11-7)1-6(10)2-8/h7H,1-5H2

InChI Key

VWTKDIGVQWEWTF-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC12CC(=O)C2)CI

Origin of Product

United States

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